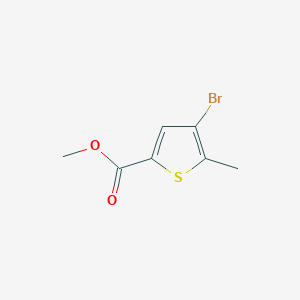

Methyl 4-bromo-5-methylthiophene-2-carboxylate

Description

Methyl 4-bromo-5-methylthiophene-2-carboxylate (C₇H₇BrO₂S, exact mass: 233.9350 g/mol ) is a brominated thiophene derivative with a methyl ester group at the 2-position and a methyl substituent at the 5-position. It is synthesized via palladium-catalyzed fluorination of precursor compounds, yielding 84% as a light brown solid with a melting point of 42–44°C . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.58 (s, 1H), 3.86 (s, 3H), 2.42 (s, 3H)

- ¹³C NMR (CDCl₃): δ 161.8 (C=O), 142.4, 135.9, 130.2, 110.4, 99.9, 52.4 (OCH₃), 15.5 (CH₃) .

This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing thiourea derivatives for nitric oxide synthase inhibition studies .

Properties

IUPAC Name |

methyl 4-bromo-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUJLTFSPCLOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594903 | |

| Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237385-15-8 | |

| Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 5-methylthiophene-2-carboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.

Reduction Products: Thiol derivatives are commonly formed through reduction.

Scientific Research Applications

Methyl 4-bromo-5-methylthiophene-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.

Biological Studies: It is employed in the synthesis of biologically active compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in substitution and addition reactions. The thiophene ring’s aromaticity also contributes to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene Carboxylates

(a) Ethyl 4-bromo-5-methylthiophene-2-carboxylate

- Structure : Ethyl ester replaces the methyl ester.

- Synthesis : Produced alongside bromomethyl derivatives using N-bromosuccinimide (NBS) and perchloric acid, but isolated in low yields (7% for bromomethyl analogue) .

- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, influencing drug metabolism .

(b) Ethyl 4-bromo-5-bromomethylthiophene-2-carboxylate

- Structure : Additional bromine at the 5-methyl group.

- Applications : Used to introduce thiourea groups via stepwise nucleophilic substitution, though synthetic routes are challenging due to competing reactions .

(c) Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Functional Group Modifications

(a) 4-Bromo-5-methylthiophene-2-carboxaldehyde

- Structure : Carboxaldehyde replaces the ester group.

- Reactivity : The aldehyde group facilitates nucleophilic additions, enabling the synthesis of Schiff bases or heterocyclic derivatives .

(b) Methyl 5-bromo-4-(N-(sec-butyl)sulfamoyl)thiophene-2-carboxylate

Heterocyclic Analogues

(a) Methyl 2-bromo-5-methylthiazole-4-carboxylate

- Structure : Thiazole ring replaces thiophene.

Comparative Data Tables

Table 1: Physical and Spectral Properties

Research Findings and Challenges

- Synthetic Challenges : Low yields in bromomethyl derivatives (7% ) highlight the sensitivity of electrophilic trapping agents.

- Biological Relevance : Thiourea derivatives of this compound show moderate nitric oxide synthase inhibition but require protection/deprotection strategies to preserve ester functionality .

- Computational Insights : Structural studies using SHELX programs (e.g., SHELXL for refinement) confirm the planar geometry of the thiophene ring, critical for electronic properties .

Biological Activity

Methyl 4-bromo-5-methylthiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Anticancer Activity

Research indicates that thiophene derivatives possess anticancer properties. For example, studies have shown that some thiophene-based compounds exhibit potent anti-proliferative effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values often below 25 μM . Although specific data for this compound is not extensively documented, its structural features suggest potential interactions with cancer-related molecular targets.

The biological activity of this compound likely involves interactions with various molecular targets within biological systems. The bromine atom and the ester group may facilitate binding to enzymes or receptors, modulating their activity. This mechanism is consistent with findings from other thiophene derivatives, which have been reported to act as allosteric enhancers at specific receptors, contributing to their therapeutic effects .

Case Studies and Experimental Data

- Antimicrobial Activity Assessment : In a study evaluating the antibacterial properties of thiophene derivatives, several compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly possess antimicrobial potential due to its structural characteristics .

- Anticancer Screening : A series of thiophene compounds were tested for anti-proliferative effects using the MTT assay across multiple cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, highlighting the potential for developing new anticancer agents from this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.